molecular formula C21H20F2N2O3S B2917391 1-(4-((4,6-Difluorobenzo[d]thiazol-2-yl)oxy)piperidin-1-yl)-2-(o-tolyloxy)ethanone CAS No. 1331232-78-0

1-(4-((4,6-Difluorobenzo[d]thiazol-2-yl)oxy)piperidin-1-yl)-2-(o-tolyloxy)ethanone

Cat. No. B2917391
CAS RN: 1331232-78-0
M. Wt: 418.46
InChI Key: XUJUTZJFMWKAPB-UHFFFAOYSA-N
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Description

1-(4-((4,6-Difluorobenzo[d]thiazol-2-yl)oxy)piperidin-1-yl)-2-(o-tolyloxy)ethanone is a useful research compound. Its molecular formula is C21H20F2N2O3S and its molecular weight is 418.46. The purity is usually 95%.
BenchChem offers high-quality 1-(4-((4,6-Difluorobenzo[d]thiazol-2-yl)oxy)piperidin-1-yl)-2-(o-tolyloxy)ethanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(4-((4,6-Difluorobenzo[d]thiazol-2-yl)oxy)piperidin-1-yl)-2-(o-tolyloxy)ethanone including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Characterization

  • A compound similar in structure to the one , involving piperidine and benzothiazole, was synthesized using click chemistry and characterized through various spectroscopic methods. This study highlights the potential for synthesizing and characterizing complex organic compounds involving piperidine and benzothiazole structures (Govindhan et al., 2017).

Electrochemical Synthesis

  • Research on electrochemical syntheses involving piperidine derivatives indicates the feasibility of such methods for producing new chemical entities. This could be relevant for compounds similar to the one , potentially offering a novel route for its synthesis (Amani & Nematollahi, 2012).

Antimicrobial Activity

  • Compounds containing benzothiazole and piperidine structures have been explored for their antimicrobial activity. This suggests that the compound might also possess similar properties and could be researched for potential antimicrobial applications (Patel, Agravat & Shaikh, 2011).

Molecular Docking Studies

  • The molecular docking studies of compounds involving benzothiazole and piperidine units can provide insights into their interaction with biological targets. This approach could be applied to the compound for understanding its potential biological applications (Govindhan et al., 2017).

Application in Polymer Synthesis

  • Research involving difluorobenzonitriles, which are structurally related to the compound , in polymer synthesis shows potential for its application in creating novel polymeric materials. This can open avenues for research in material science (Kricheldorf et al., 2005).

properties

IUPAC Name

1-[4-[(4,6-difluoro-1,3-benzothiazol-2-yl)oxy]piperidin-1-yl]-2-(2-methylphenoxy)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20F2N2O3S/c1-13-4-2-3-5-17(13)27-12-19(26)25-8-6-15(7-9-25)28-21-24-20-16(23)10-14(22)11-18(20)29-21/h2-5,10-11,15H,6-9,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUJUTZJFMWKAPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1OCC(=O)N2CCC(CC2)OC3=NC4=C(C=C(C=C4S3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20F2N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-((4,6-Difluorobenzo[d]thiazol-2-yl)oxy)piperidin-1-yl)-2-(o-tolyloxy)ethanone

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